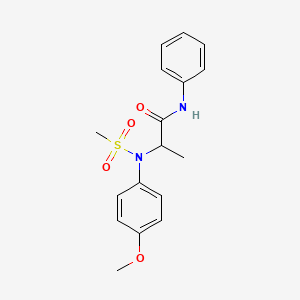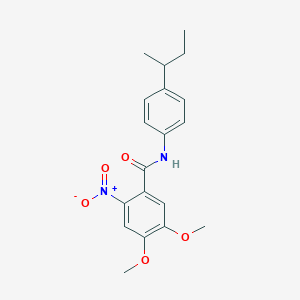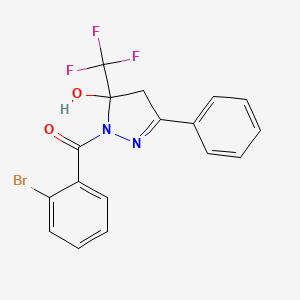
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, also known as MMPP, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPP has been extensively studied for its ability to inhibit the activity of various enzymes and proteins, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is complex and involves the inhibition of multiple enzymes and proteins. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a critical role in the development and progression of cancer. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide is its ability to inhibit the activity of multiple enzymes and proteins, making it a versatile tool for studying various biological processes. However, the compound can be difficult to synthesize and may have limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide, including the development of more efficient synthesis methods and the identification of new therapeutic applications. Additional studies are also needed to further elucidate the compound's mechanism of action and to better understand its potential limitations and side effects. Finally, the development of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide analogs and derivatives may provide new opportunities for the treatment of various diseases.
Synthesemethoden
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of N-protected phenylalanine, which is then reacted with N-methylsulfonyl chloride to form N-methylsulfonyl-N-protected phenylalanine. This intermediate is then reacted with 4-methoxyphenylboronic acid to form the final product, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylalaninamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases and proteasomes, which play critical roles in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(17(20)18-14-7-5-4-6-8-14)19(24(3,21)22)15-9-11-16(23-2)12-10-15/h4-13H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKRWCYTIRJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-phenylalaninamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)




![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)